N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Description
The compound N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a hydrazide derivative featuring a carbazole core and a substituted ethylidene moiety. Carbazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Structurally, the molecule comprises:
- A 1,2,3,4-tetrahydro-9H-carbazole moiety, which contributes rigidity and aromaticity, facilitating π-π stacking interactions in biological systems.
- A propanehydrazide linker, enabling conformational flexibility and hydrogen bonding.
- A (5-chlorothiophen-2-yl)ethylidene substituent, introducing electron-withdrawing chlorine and sulfur heteroatoms that may enhance bioavailability and target binding .
Properties
Molecular Formula |
C21H22ClN3OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C21H22ClN3OS/c1-14(19-10-11-20(22)27-19)23-24-21(26)12-13-25-17-8-4-2-6-15(17)16-7-3-5-9-18(16)25/h2,4,6,8,10-11H,3,5,7,9,12-13H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
VPKATQWFZFVTGE-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(S4)Cl |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carbaldehyde and 1,2,3,4-tetrahydro-9H-carbazole.
Condensation Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with the hydrazide group of a suitable hydrazine derivative to form the hydrazone linkage.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorothiophene ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological studies to investigate its interactions with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Electron-Donating Groups (OH, OCH₃): The hydroxyl and methoxy substituents in increase solubility and hydrogen-bonding capacity, favoring interactions with polar receptors.
Molecular Weight and Bioavailability :
- Compounds with molecular weights < 500 Da (e.g., ) are more likely to exhibit favorable pharmacokinetics. The target compound (437.96 Da) falls within this range, suggesting reasonable bioavailability.
Structural Rigidity :
- The naphthyl group in introduces steric bulk, which may hinder membrane permeability but enhance DNA intercalation. In contrast, the smaller thiophene ring in the target compound balances rigidity and flexibility.
Inferred Biological Activities: Antimicrobial Activity: Chlorine and sulfur atoms in the target compound may disrupt microbial cell membranes, similar to oxadiazole derivatives in . Anticancer Potential: Nitro groups in and aromatic systems in are associated with DNA damage mechanisms, suggesting the target compound’s thiophene moiety could offer analogous pathways.
Biological Activity
N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that combines a thiophene moiety with a hydrazide functional group. This unique structure suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 399.9 g/mol. The IUPAC name is N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide. The compound features distinctive structural elements that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3OS |
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate their activity and lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of carbazole have been studied for their ability to inhibit various pathogens. The unique combination of thiophene and hydrazide functionalities in this compound may enhance its antimicrobial effects compared to other derivatives.
Anticancer Properties
The carbazole core is known for its anticancer potential. Studies have shown that certain carbazole derivatives can induce apoptosis in cancer cell lines. For example, N-substituted carbazoles have demonstrated antiproliferative activity against ovarian and prostate carcinoma cell lines with IC50 values in the low micromolar range . The specific substitution patterns in this compound could similarly contribute to its anticancer efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antiviral Activity : Compounds containing carbazole moieties have shown antiviral properties against various viruses. A related study demonstrated that certain carbazole derivatives inhibited HCV replication effectively .
- Cytotoxicity Studies : In vitro assays have been conducted on related compounds to assess their cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and C6 (glioma). Results indicated significant cytotoxicity at varying concentrations .
- Mechanistic Insights : Research into the mechanisms of action for similar compounds suggests that they may inhibit key pathways involved in cancer cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
